molecular formula C22H25ClN4O3 B2559182 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)isoxazole-4-carboxamide CAS No. 1049462-34-1

3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)isoxazole-4-carboxamide

Cat. No. B2559182
CAS RN: 1049462-34-1
M. Wt: 428.92
InChI Key: DUBUJRBDDPTVRX-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H25ClN4O3 and its molecular weight is 428.92. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiobesity and CB1 Receptor Antagonism

Research has demonstrated the synthesis and biological evaluation of diaryl dihydropyrazole-3-carboxamides, indicating significant in vivo antiobesity activity attributed to CB1 receptor antagonism. These compounds exhibited appetite suppression and body weight reduction in animal models, showing potential for obesity treatment (Srivastava et al., 2007).

Molecular Interaction with CB1 Cannabinoid Receptor

Studies have also explored the molecular interactions of certain antagonists with the CB1 cannabinoid receptor, highlighting the potential of these compounds in modulating receptor activity. This research provides insights into the binding interactions and pharmacophore models of cannabinoid receptor ligands (Shim et al., 2002).

Antimicrobial Agents

A series of compounds synthesized for their potential antimicrobial activities against various bacterial and fungal strains. These findings suggest the role of structurally similar compounds in developing new antimicrobial agents (Desai et al., 2011).

Imaging Agents in Parkinson’s Disease

Research into the synthesis of PET imaging agents for Parkinson’s disease, such as HG-10-102-01, highlights the application of similar compounds in neuroimaging and the study of neurodegenerative diseases (Wang et al., 2017).

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O3/c1-15-20(21(25-30-15)16-6-3-4-7-17(16)23)22(28)24-14-19(18-8-5-9-26(18)2)27-10-12-29-13-11-27/h3-9,19H,10-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBUJRBDDPTVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=CN3C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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